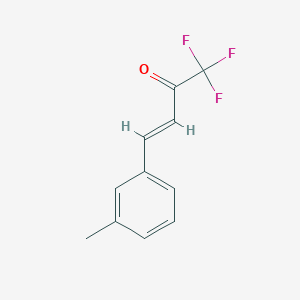

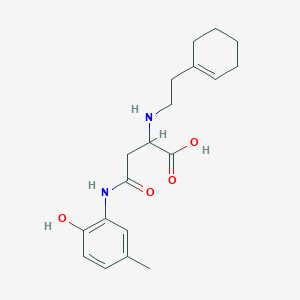

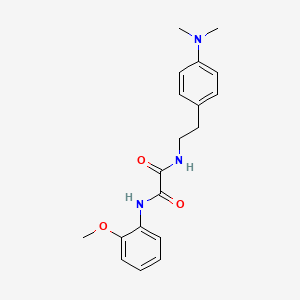

![molecular formula C23H19NO5 B2662155 2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 2034390-98-0](/img/structure/B2662155.png)

2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that likely contains a carboxylic acid group, a carbamoyl group, and a biphenyl group. The presence of the methoxyphenyl and oxoethyl groups suggests that it might have interesting chemical properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multicomponent reactions involving carbamoylation . These reactions typically involve the reaction of carbonylimidazolide in water with a nucleophile .科学研究应用

Synthesis and Molecular Docking Studies

2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid, as part of biphenyl ester derivatives, has been highlighted for its potential in pharmaceutical applications, particularly as tyrosinase inhibitors. A study by Kwong et al. (2017) synthesized a series of biphenyl-based compounds, revealing their significant anti-tyrosinase activities, with some displaying inhibitions comparable to the standard inhibitor kojic acid. These findings were further supported by molecular docking studies, indicating the compounds' ability to bind to the active-site entrance of tyrosinase, suggesting their potential use in treatments related to pigmentation disorders or as whitening agents (Kwong et al., 2017).

Waste-Free Synthesis of Heterocyclic Compounds

In the field of green chemistry, the compound has implications for the synthesis of condensed heterocyclic compounds. Shimizu et al. (2009) discussed the waste-free synthesis of these compounds via rhodium-catalyzed oxidative coupling, showcasing the efficiency of this process in creating derivatives that exhibit solid-state fluorescence. This approach not only emphasizes the importance of sustainable methods in chemical synthesis but also the potential of these compounds in materials science, particularly for the development of new fluorescent materials (Shimizu et al., 2009).

Catalytic Applications in Organic Synthesis

Zolfigol et al. (2015) introduced novel, mild, and biological-based nano organocatalysts with urea moiety for the synthesis of various organic compounds, including cinnamic acid derivatives, under mild and solvent-free conditions. These catalysts, which involve the use of carbamoylsulfamic acid, exemplify the compound's role in facilitating environmentally friendly and efficient organic synthesis processes. The study highlights the potential industrial applications of these catalysts, underlining the ongoing shift towards greener and more sustainable chemical processes (Zolfigol et al., 2015).

Photocleavage Efficiency Enhancement

Papageorgiou and Corrie (2000) explored the effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines, revealing that electron-donating groups like the 4-methoxy substituent can significantly enhance photocleavage efficiency. This research underscores the potential of modifying the compound's structure to improve its utility in photolabile precursors of carboxylic acids, which are particularly useful in the controlled release of neuroactive amino acids (Papageorgiou & Corrie, 2000).

属性

IUPAC Name |

2-[2-[[2-(4-methoxyphenyl)-2-oxoethyl]carbamoyl]phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-29-16-12-10-15(11-13-16)21(25)14-24-22(26)19-8-4-2-6-17(19)18-7-3-5-9-20(18)23(27)28/h2-13H,14H2,1H3,(H,24,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTRBEDBMCWCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

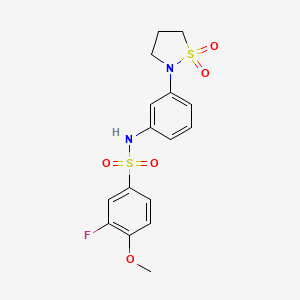

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2662075.png)

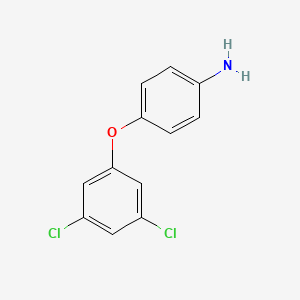

![5-amino-N-(2,4-dimethylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2662084.png)

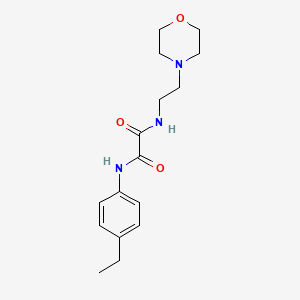

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2662093.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2662095.png)